2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile
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Overview
Description
2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile is a heterocyclic compound that contains a piperidine ring attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile typically involves the reaction of 2-chloro-5-fluoro-6-nicotinonitrile with piperidine under specific conditions. One common method involves the use of a solvent such as ethanol or acetonitrile, with the reaction being carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitrile derivatives.
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Scientific Research Applications
2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Materials Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring and nicotinonitrile core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-6-(morpholin-4-yl)nicotinonitrile
- 2-Chloro-5-fluoro-6-(pyrrolidin-1-yl)nicotinonitrile
- 2-Chloro-5-fluoro-6-(azepan-1-yl)nicotinonitrile
Uniqueness
2-Chloro-5-fluoro-6-(piperidin-1-yl)nicotinonitrile is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11ClFN3 |
---|---|
Molecular Weight |
239.67 g/mol |
IUPAC Name |
2-chloro-5-fluoro-6-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11ClFN3/c12-10-8(7-14)6-9(13)11(15-10)16-4-2-1-3-5-16/h6H,1-5H2 |
InChI Key |
IQEUHIWMGOHKRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=N2)Cl)C#N)F |
Origin of Product |
United States |
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